Alisertib Sodium

Description

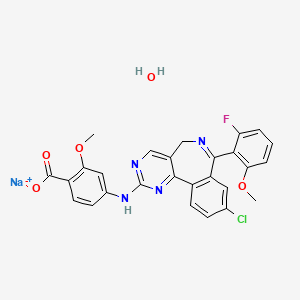

Structure

3D Structure of Parent

Properties

CAS No. |

1208255-63-3 |

|---|---|

Molecular Formula |

C27H21ClFN4NaO5 |

Molecular Weight |

558.9 g/mol |

IUPAC Name |

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate |

InChI |

InChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1 |

InChI Key |

WLPXWQKMVACWII-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alisertib sodium hydrate, MLN8237-004 |

Origin of Product |

United States |

Foundational & Exploratory

Alisertib Sodium: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib sodium (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression. Overexpression of Aurora A kinase is a common feature in a wide range of human cancers and is often associated with poor prognosis. Alisertib has demonstrated significant antitumor activity in preclinical models and is under investigation in numerous clinical trials for both solid and hematologic malignancies. This technical guide provides an in-depth overview of the core mechanism of action of alisertib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Aurora A Kinase

Alisertib functions as an ATP-competitive inhibitor of Aurora A kinase. Its high selectivity for Aurora A over the closely related Aurora B kinase is a critical aspect of its therapeutic profile. In enzymatic assays, alisertib potently inhibits Aurora A with an IC50 value of 1.2 nmol/L, while its activity against Aurora B is significantly lower, with an IC50 of 396.5 nmol/L. This selectivity is maintained in cell-based assays, where alisertib is over 200-fold more selective for Aurora A.

The primary role of Aurora A kinase is to ensure proper mitotic progression through its involvement in centrosome maturation, spindle assembly, and chromosome segregation. By inhibiting Aurora A, alisertib disrupts these critical mitotic events, leading to a cascade of cellular consequences that ultimately result in cancer cell death.

Signaling Pathway of Alisertib-Induced Mitotic Disruption

Caption: Alisertib inhibits Aurora A Kinase, leading to mitotic disruption and subsequent cell death.

Cellular Consequences of Aurora A Inhibition

The inhibition of Aurora A kinase by alisertib manifests in several observable and quantifiable cellular phenotypes:

-

Mitotic Spindle Defects: Alisertib treatment leads to the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles. This prevents the proper segregation of chromosomes during mitosis.

-

Chromosome Misalignment: A direct consequence of defective spindle assembly is the failure of chromosomes to align correctly at the metaphase plate.

-

Cell Cycle Arrest: The disruption of mitosis triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

-

Aneuploidy and Polyploidy: Cells that eventually exit mitosis without proper chromosome segregation become aneuploid (having an abnormal number of chromosomes) or polyploid (having more than two complete sets of chromosomes).

-

Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death, or apoptosis. In some cancer cell lines, alisertib has been shown to induce apoptosis through the activation of the ATM/Chk2/p53 pathway.

-

Senescence: In some contexts, particularly in cells with a compromised apoptotic pathway, alisertib can induce a state of permanent growth arrest known as senescence.

Quantitative Analysis of Alisertib's Activity

The anti-cancer effects of alisertib have been quantified in numerous preclinical studies across a wide range of cancer cell lines and xenograft models.

In Vitro Antiproliferative Activity

Alisertib demonstrates potent antiproliferative activity against a broad panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type, with hematologic malignancies often showing higher sensitivity.

| Cell Line | Cancer Type | Alisertib IC50 (nmol/L) |

| HCT-116 | Colon Carcinoma | 15 ± 2 |

| NCI-H460 | Lung Carcinoma | 33 ± 10 |

| A549 | Lung Carcinoma | 469 ± 117 |

| Calu-6 | Lung Carcinoma | 129 ± 18 |

| PC-3 | Prostate Carcinoma | 211 ± 26 |

| DU 145 | Prostate Carcinoma | 179 ± 37 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 28 ± 8 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 24 ± 4 |

Data summarized from a study characterizing alisertib's preclinical activity.

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenograft models have confirmed the antitumor activity of alisertib. Oral administration of alisertib leads to significant tumor growth inhibition and, in some cases, tumor regression.

| Xenograft Model | Cancer Type | Alisertib Dose (mg/kg) | Tumor Growth Inhibition (%) |

| HCT-116 | Colon Carcinoma | 3 | 43.3 |

| HCT-116 | Colon Carcinoma | 10 | 84.2 |

| HCT-116 | Colon Carcinoma | 30 | 94.7 |

| CU_TNBC_004 | Triple-Negative Breast Cancer | 30 | 35.09 |

Data from studies on colorectal cancer and triple-negative breast cancer models.

Key Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the mechanism of action of alisertib.

Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This assay is used to quantify the antiproliferative effects of alisertib.

Caption: Workflow for the BrdU cell proliferation assay to determine IC50 values.

Protocol Details:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a serial dilution of alisertib and incubated for 72 hours.

-

BrdU labeling solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to peroxidase (POD) is added.

-

After a washing step, the substrate solution is added, and the colorimetric reaction is quantified by measuring the absorbance.

Immunofluorescent Staining for Mitotic Spindle Analysis

This technique is used to visualize the effects of alisertib on mitotic spindle formation and chromosome alignment.

Caption: Workflow for immunofluorescent staining to visualize mitotic spindles.

Protocol Details:

-

Cells are cultured on coverslips and treated with alisertib for a specified time.

-

Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody against a spindle component (e.g., α-tubulin) is performed.

-

A fluorescently labeled secondary antibody is used for detection.

-

DNA is counterstained with a fluorescent dye like DAPI.

-

The coverslips are mounted, and the cells are visualized using fluorescence microscopy to assess spindle morphology and chromosome alignment.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle following alisertib treatment.

Protocol Details:

-

Cells are treated with alisertib for various time points.

-

Both adherent and floating cells are collected, washed, and fixed in ethanol.

-

The fixed cells are treated with RNase A to remove RNA.

-

Cells are stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content of individual cells is measured by a flow cytometer.

-

The resulting histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Alisertib sodium is a highly selective inhibitor of Aurora A kinase that disrupts mitotic progression in cancer cells, leading to spindle defects, chromosome misalignment, cell cycle arrest, and ultimately, apoptotic cell death. Its potent in vitro and in vivo antitumor activity has established it as a promising therapeutic agent for a variety of cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of alisertib and other Aurora kinase inhibitors in the field of oncology drug development.

The Discovery and Development of Alisertib Sodium: A Technical Guide

An In-depth Analysis of the Potent and Selective Aurora A Kinase Inhibitor

Abstract

Alisertib (MLN8237), a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), has emerged as a significant investigational agent in oncology.[1] Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Alisertib. We delve into its mechanism of action, summarize key quantitative data from pivotal studies, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of Alisertib and its potential as an anti-cancer therapeutic.

Introduction: The Rationale for Targeting Aurora A Kinase

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Aurora A is specifically involved in centrosome maturation, mitotic spindle assembly, and chromosome segregation.[1] Its gene is located on chromosome 20q13.2, a region frequently amplified in various malignancies, leading to its overexpression.[3] Elevated levels of Aurora A kinase are associated with aneuploidy and cellular transformation, and often correlate with poor prognosis in cancer patients.[3] The critical role of Aurora A in cell division and its dysregulation in cancer provided a strong rationale for the development of selective inhibitors as potential anti-cancer agents.

Alisertib was discovered and initially developed by Millennium Pharmaceuticals, which was later acquired by Takeda Pharmaceutical Company.[1][4] It was identified as a highly selective and potent inhibitor of Aurora A kinase, with significantly less activity against the structurally related Aurora B kinase.[5] This selectivity is crucial, as inhibition of Aurora B can lead to a distinct set of cellular effects and toxicities.

Mechanism of Action

Alisertib functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[1] By binding to the ATP-binding pocket of the kinase, Alisertib prevents its phosphorylation and activation.[6] The inhibition of Aurora A kinase activity by Alisertib leads to a cascade of mitotic defects, including:

-

Disruption of Mitotic Spindle Assembly: Inhibition of Aurora A results in defects in centrosome separation and maturation, leading to the formation of monopolar or multipolar spindles.[6][7]

-

Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is compromised, a direct consequence of a dysfunctional mitotic spindle.[7]

-

Cell Cycle Arrest: Cells treated with Alisertib exhibit a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase of the cell cycle with a tetraploid (4N) DNA content.[5][7]

-

Induction of Apoptosis and Autophagy: The mitotic catastrophe resulting from Aurora A inhibition can trigger programmed cell death (apoptosis) and autophagy.[8][9]

These cellular consequences ultimately lead to the inhibition of proliferation and the induction of cell death in cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by Alisertib and a typical experimental workflow for its preclinical evaluation.

References

- 1. Alisertib - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Phase I Study of Aurora A Kinase Inhibitor MLN8237 in Advanced Solid Tumors: Safety, Pharmacokinetics, Pharmacodynamics, and Bioavailability of Two Oral Formulations | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. Millennium Initiates Two Phase Il Trials of Aurora A Kinase Inhibitor | Technology Networks [technologynetworks.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Alisertib Sodium and Its Impact on Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Alisertib sodium (MLN8237), a selective and orally bioavailable inhibitor of Aurora Kinase A (AURKA). We will explore its core mechanism of action, its profound effects on the integrity of the mitotic spindle, and the downstream cellular consequences. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting Aurora Kinase A

Alisertib is an ATP-competitive inhibitor that demonstrates high selectivity for Aurora Kinase A over the structurally related Aurora Kinase B (AURKB).[1][2] AURKA is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[3][4][5]

Alisertib selectively binds to the ATP-binding pocket of AURKA, which prevents the autophosphorylation of threonine 288 (Thr288) in the activation loop, a crucial step for kinase activation.[6] The inhibition of AURKA disrupts the downstream signaling cascade essential for mitotic progression. This leads to a cascade of mitotic defects, including failed centrosome separation, abnormal spindle formation, and chromosome misalignment, ultimately culminating in cell cycle arrest and cell death.[1][7][8]

The following diagram illustrates the central role of Aurora A in initiating mitotic entry and ensuring proper spindle assembly, a pathway that is effectively blocked by Alisertib.

References

- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Understanding the chemical structure and properties of Alisertib Sodium

An In-depth Technical Guide to Alisertib Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alisertib sodium (MLN8237), a selective and orally bioavailable inhibitor of Aurora A kinase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended to serve as a resource for professionals in the fields of oncology research and drug development.

Chemical Structure and Physicochemical Properties

Alisertib is a small molecule inhibitor belonging to the benzazepine class of organic compounds.[1] The sodium salt form enhances its solubility and suitability for oral administration.[2][3]

| Property | Value | Reference(s) |

| IUPAC Name | sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate | [4] |

| Synonyms | Alisertib sodium, MLN8237 sodium salt, MLN-8237-004 | [4][5] |

| CAS Number | 1028486-06-7 (anhydrous sodium salt), 1208255-63-3 (sodium hydrate) | [4][6] |

| Molecular Formula | C₂₇H₁₉ClFN₄NaO₄ (anhydrous) | [6][7] |

| Molecular Weight | 540.91 g/mol (anhydrous) | [6][7] |

| Appearance | Not specified in provided results. | |

| Solubility | Soluble as the sodium salt.[3] | [3] |

| Protein Binding | >97% | [3] |

Mechanism of Action

Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase (AURKA).[8] The overexpression of AURKA is common in a variety of cancers and is linked to poor prognosis.[2][9] Alisertib's primary mechanism involves binding to and inhibiting AURKA, which plays a critical role in multiple mitotic processes.[2][10]

The inhibition of AURKA by Alisertib leads to a cascade of cellular events:

-

Disruption of Mitotic Spindle Assembly: Alisertib's action disrupts the proper formation and function of the mitotic spindle apparatus.[4][10]

-

Chromosome Misalignment and Segregation Errors: This leads to defects in chromosome alignment at the metaphase plate and subsequent segregation errors.[10][11]

-

G2/M Cell Cycle Arrest: Cells treated with Alisertib accumulate in the G2/M phase of the cell cycle.[6][11]

-

Induction of Apoptosis and Mitotic Catastrophe: The mitotic defects can trigger programmed cell death (apoptosis) or a form of cell death known as mitotic catastrophe, characterized by gross nuclear defects like micronucleation and multinucleation.[10][12]

Pharmacological Properties

In Vitro Activity

Alisertib demonstrates potent inhibitory activity against AURKA and significant antiproliferative effects across a wide range of cancer cell lines.

| Parameter | Value | Cell Line / Assay Type | Reference(s) |

| IC₅₀ (AURKA, enzymatic) | 1.2 nM | Cell-free enzymatic assay | [5][6][11] |

| IC₅₀ (AURKB, enzymatic) | 396.5 nM | Cell-free enzymatic assay | [11] |

| Selectivity (AURKA vs B) | >200-fold | Cellular assays | [10][11] |

| IC₅₀ (Cell Proliferation) | 15 - 469 nM | Broad panel of cell lines | [5][11] |

| IC₅₀ (HCT-116) | 0.04 µM | Growth Inhibition Assay | [13] |

| IC₅₀ (LS174T) | 0.05 µM | Growth Inhibition Assay | [13] |

In Vivo Activity

Preclinical studies in xenograft models have shown that Alisertib effectively inhibits tumor growth and can lead to tumor regression.

| Model | Dosing Regimen | Outcome | Reference(s) |

| HCT-116 Xenograft (mice) | 3, 10, 30 mg/kg, p.o., once daily for 21 days | Dose-dependent Tumor Growth Inhibition (TGI) of 43.3%, 84.2%, and 94.7% | [11] |

| Multiple Myeloma Xenograft (mice) | 30 mg/kg, p.o. | Significant reduction in tumor burden and increased overall survival | [5] |

| Lymphoma Models (mice) | Not specified | Tumor regressions | [11] |

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of Alisertib.

| Parameter | Value | Population / Dosing | Reference(s) |

| Bioavailability | Orally bioavailable | General | [2] |

| Tₘₐₓ (Time to Peak) | ~3 hours | Humans, following enteric-coated tablet (ECT) administration | [14][15] |

| t₁/₂ (Terminal Half-life) | ~21 hours | Humans, following multiple doses | [14][15] |

| Accumulation Ratio | 2.4 | Humans, following BID dosing | [14] |

| Renal Clearance | Negligible | Humans | [14][15] |

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ of Alisertib against Aurora kinases.

-

Methodology: An Aurora A radioactive Flashplate enzyme assay is commonly used.[13] This involves incubating the kinase, a substrate (e.g., a peptide), and radiolabeled ATP with varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is measured to determine the extent of kinase inhibition.

Cell Proliferation Assay

-

Objective: To measure the antiproliferative activity of Alisertib on cancer cell lines.

-

Methodology: A common method is the BrdU (Bromodeoxyuridine) incorporation assay.[3] Cells are cultured with various concentrations of Alisertib for a set period (e.g., 72 hours). BrdU, a thymidine analog, is added to the culture. The amount of BrdU incorporated into the DNA of proliferating cells is quantified, typically using an ELISA-based method, to calculate the IC₅₀ value.[3][13]

Cell Cycle Analysis

-

Objective: To assess the effect of Alisertib on cell cycle progression.

-

Methodology: Flow cytometry is used to analyze the DNA content of cells.[16] Cells are treated with Alisertib for specific time points (e.g., 24 and 48 hours), then fixed, permeabilized, and stained with a fluorescent DNA-binding dye like propidium iodide. The fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[16][17]

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

-

Methodology: Cells are treated with Alisertib and then lysed to extract proteins.[16][18] Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of protein are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Aurora A, p53, p21, Akt, mTOR) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19] A chemiluminescent substrate is added to visualize the protein bands.

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of Alisertib in a living organism.

-

Methodology: Human tumor cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[11] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Alisertib is administered, typically by oral gavage, at various doses (e.g., 3-30 mg/kg) on a defined schedule (e.g., once daily for 21 days).[11][16] The formulation often consists of Alisertib dissolved in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[11][16] Tumor volume is measured regularly with calipers, and animal weight and general health are monitored for toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.[11]

Signaling Pathways Modulated by Alisertib Sodium

Beyond its primary effect on AURKA and mitosis, Alisertib has been shown to modulate several other critical signaling pathways involved in cancer cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: Alisertib can induce autophagy in pancreatic cancer cells, an effect attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] This pathway is a central regulator of cell growth, proliferation, and survival.

-

p53 Pathway: In multiple myeloma cells, Alisertib treatment leads to the upregulation of the tumor suppressor p53 and its downstream targets, p21 and p27.[5][16] This activation contributes to cell cycle arrest and apoptosis.

-

AMPK/p38 MAPK Pathway: Studies have shown that Alisertib can activate 5'-AMP-dependent kinase (AMPK) while inhibiting p38 mitogen-activated protein kinase (p38 MAPK), contributing to its cancer-killing effects.[18]

-

IL-17A/NF-κB and STAT3 Pathways: In the context of doxorubicin-induced hepatotoxicity, Alisertib was found to suppress IL-17A, which in turn inhibited the activation of NF-κB and STAT3, key regulators of inflammation and cell survival.[20]

Conclusion

Alisertib sodium is a well-characterized, potent, and selective inhibitor of Aurora A kinase with significant preclinical activity across a range of hematologic and solid tumors. Its mechanism of action is centered on the disruption of mitosis, leading to cell cycle arrest and apoptosis. The compound exhibits favorable pharmacokinetic properties for oral administration. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents. This guide provides a foundational understanding of Alisertib's chemical and biological properties to support continued research and development efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisertib Sodium | C27H21ClFN4NaO5 | CID 56843791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. alisertib sodium anhydrous | C27H19ClFN4NaO4 | CID 66819785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alisertib - Wikipedia [en.wikipedia.org]

- 9. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The AURKA-Selective Inhibitor Alisertib Attenuates Doxorubicin-Induced Hepatotoxicity in Mice via Modulation of IL-17A/NF-κB and STAT3 Signaling Pathways [mdpi.com]

Beyond Aurora A: An In-depth Technical Guide to the Off-Target Molecular Profile of Alisertib Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237), a sodium salt formulation of an N-benzoyl-L-leucine derivative, is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression. While its primary mechanism of action is well-documented, a comprehensive understanding of its molecular interactions beyond Aurora A is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known off-target molecular interactions of Alisertib, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Off-Target Kinase Profile

Alisertib has demonstrated high selectivity for Aurora A kinase. However, like many kinase inhibitors, it exhibits some degree of off-target activity, particularly at higher concentrations.

Aurora B Kinase Inhibition

The most well-characterized off-target of Alisertib is Aurora B kinase, a protein structurally related to Aurora A. Alisertib is significantly more selective for Aurora A, with an IC50 for Aurora B that is over 200 times higher.[1][2][3]

Kinase Selectivity Panel

Alisertib has been evaluated against a broad panel of kinases to determine its selectivity profile. In a screen of 205 kinases, Alisertib showed no significant activity against the majority at a concentration of 1 µM.[2][3] However, in a separate Invitrogen kinase panel of 204 kinases, 20 kinases exhibited ≥30% inhibition when exposed to 1 µM Alisertib.[1][4][5] The specific identities of these 20 kinases are not publicly available in the reviewed literature.

Table 1: Quantitative Data on Off-Target Kinase Inhibition by Alisertib

| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| Aurora A | Cell-free | 1.2 | 0.3 | Primary target, for comparison.[1][5] |

| Aurora B | Cell-free | 396.5 | - | Over 200-fold less sensitive than Aurora A.[2][3] |

| 20 Kinases | Invitrogen Panel | - | - | ≥30% inhibition at 1 µM. Specific kinases not identified in the public domain.[1][4][5] |

Non-Kinase Off-Target Interactions

Beyond the kinome, Alisertib has been shown to interact with other protein targets.

GABAA Receptor Binding

Alisertib has been identified as a ligand for the GABAA α-1 benzodiazepine site. This interaction is thought to be related to the benzodiazepine-like core structure of the molecule.

Table 2: Quantitative Data on Non-Kinase Off-Target Interaction of Alisertib

| Target | Assay Type | IC50 (nM) |

| GABAA α-1 benzodiazepine site | Radioligand Binding | 490 |

Impact on Cellular Signaling Pathways

Alisertib has been shown to modulate several key signaling pathways, likely as a downstream consequence of its on-target and off-target activities. The most consistently reported effects are on the PI3K/AKT/mTOR and MAPK signaling cascades.

The AKT/mTOR/AMPK/p38 Signaling Network

Multiple studies in various cancer cell lines have demonstrated that Alisertib treatment leads to the suppression of the pro-survival AKT/mTOR signaling pathway and the stress-activated p38 MAPK pathway, while concurrently activating the metabolic sensor, AMPK.[6][7] This complex interplay of signaling modifications contributes to Alisertib's anti-proliferative, pro-apoptotic, and pro-autophagic effects.

Caption: Alisertib's impact on the AKT/mTOR/AMPK/p38 signaling pathway.

Experimental Protocols

Radiometric Kinase Assay for Off-Target Kinase Inhibition

This protocol is adapted for determining the IC50 of Alisertib against a putative off-target kinase.

Materials:

-

Purified recombinant off-target kinase

-

Biotinylated peptide substrate (specific to the kinase)

-

Alisertib Sodium

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20)[2]

-

[γ-³³P]ATP

-

"Cold" (non-radioactive) ATP

-

Streptavidin-coated FlashPlates or similar capture membrane

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of Alisertib in DMSO.

-

In a microplate, combine the kinase assay buffer, the off-target kinase (e.g., 5 nM final concentration), and the biotinylated peptide substrate (e.g., 2 µM final concentration).[2]

-

Add the diluted Alisertib or DMSO (for control wells) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP (e.g., 3.3 µCi/mL final activity) and cold ATP (e.g., 2 µM final concentration).[2]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solution of EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each Alisertib concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for a radiometric kinase assay.

In-Cell Western Blot for Phosphorylated AKT and mTOR

This protocol describes a method to quantify the phosphorylation status of AKT and mTOR in cells treated with Alisertib.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Alisertib Sodium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (rabbit anti-phospho-AKT (Ser473), mouse anti-total-AKT, rabbit anti-phospho-mTOR (Ser2448), mouse anti-total-mTOR)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG-IRDye 800CW, goat anti-mouse IgG-IRDye 680RD)

-

Nuclear stain (e.g., DAPI)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Alisertib for the desired time (e.g., 24 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with a cocktail of primary antibodies against the phosphorylated and total proteins overnight at 4°C.

-

Wash the cells extensively with wash buffer (e.g., TBST).

-

Incubate the cells with a cocktail of the appropriate fluorescently labeled secondary antibodies and a nuclear stain for 1-2 hours at room temperature, protected from light.

-

Wash the cells again.

-

Acquire fluorescent signals using a microplate reader.

-

Normalize the signal for the phosphorylated protein to the signal for the total protein and the nuclear stain to account for cell number.

-

Analyze the dose-dependent effect of Alisertib on the phosphorylation of AKT and mTOR.

Caption: Workflow for an in-cell western blot.

GABAA Receptor Radioligand Binding Assay

This protocol is to determine the binding affinity of Alisertib to the GABAA receptor.

Materials:

-

Rat brain membranes (or cell lines expressing GABAA receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

-

[³H]Muscimol or [³H]Flunitrazepam (radioligand)

-

Unlabeled GABA or Diazepam (for determining non-specific binding)

-

Alisertib Sodium

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.[8][9]

-

In a reaction tube, combine the membrane preparation, binding buffer, and varying concentrations of Alisertib.

-

Add the radioligand (e.g., [³H]Muscimol at a final concentration of 5 nM).[8]

-

For non-specific binding control tubes, add a high concentration of unlabeled GABA (e.g., 10 mM).[8]

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[8]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each Alisertib concentration by subtracting the non-specific binding from the total binding.

-

Determine the Ki or IC50 value for Alisertib binding to the GABAA receptor.

Conclusion

Alisertib is a highly selective inhibitor of Aurora A kinase. Its primary off-target interactions are with the structurally related Aurora B kinase and the GABAA α-1 benzodiazepine site, though with significantly lower affinity. The observed modulation of the AKT/mTOR/AMPK/p38 signaling pathways is likely a downstream consequence of its primary and off-target activities, contributing to its overall cellular effects. While a broader kinase screen suggests minimal interaction with a large panel of kinases at 1 µM, the identity of a small subset of inhibited kinases remains to be publicly disclosed. The experimental protocols provided in this guide offer a framework for researchers to further investigate the off-target profile of Alisertib and similar compounds. A thorough understanding of these off-target effects is essential for the continued development and clinical application of Alisertib.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alisertib Sodium in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is a selective and orally available small-molecule inhibitor of Aurora A kinase (AAK).[1][2][3] Aurora A kinase is a crucial regulator of mitosis, playing a significant role in centrosome maturation, spindle formation, and chromosome segregation.[4][5] Overexpression of Aurora A kinase is observed in a variety of human cancers and is often associated with poor prognosis.[2][6] Alisertib selectively binds to and inhibits Aurora A kinase, leading to mitotic spindle abnormalities, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of Alisertib, making it a compound of interest for cancer therapy.[7][8][9] These application notes provide a detailed protocol for the use of Alisertib Sodium in a mouse xenograft model based on published preclinical data.

Mechanism of Action

Alisertib is a potent and selective inhibitor of Aurora A kinase, with a more than 200-fold selectivity for Aurora A over the structurally related Aurora B kinase in cellular assays.[7][10] Inhibition of Aurora A kinase by Alisertib disrupts the formation and function of the mitotic spindle, leading to improper chromosome alignment and segregation during mitosis.[1][3][5] This results in a cascade of cellular events including:

-

Mitotic Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][11]

-

Formation of Abnormal Mitotic Spindles: Inhibition of Aurora A leads to monopolar, bipolar, and multipolar spindles.[1][5]

-

Polyploidy: Cells may exit mitosis without proper cell division (mitotic slippage), resulting in cells with an abnormal number of chromosomes.[1][12]

-

Apoptosis: The mitotic defects trigger programmed cell death.[1][2][5][11]

This mechanism of action makes Alisertib a promising therapeutic agent for cancers with elevated Aurora A kinase activity.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by Alisertib.

References

- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alisertib - Wikipedia [en.wikipedia.org]

- 4. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Alisertib Sodium: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A kinase is observed in a variety of human malignancies and is often associated with poor prognosis.[3][4] Alisertib's mechanism of action involves the inhibition of AAK, leading to mitotic defects such as monopolar, bipolar, or multipolar spindles with misaligned chromosomes, ultimately resulting in G2/M phase cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][4][5] Preclinical studies have demonstrated its potent anti-proliferative activity in a wide range of cancer cell lines and significant anti-tumor efficacy in various xenograft models.[6][7][8]

These application notes provide a comprehensive overview of Alisertib's use in preclinical research, including its mechanism of action, recommended dosage and administration for in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action: Aurora A Kinase Inhibition

Alisertib selectively binds to and inhibits the ATP-binding pocket of Aurora A kinase.[4] This prevents the autophosphorylation of Aurora A at Threonine 288, a critical step for its activation.[4] Inhibition of Aurora A kinase disrupts several mitotic processes, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][4][9] This disruption leads to a cascade of cellular events, including G2/M cell cycle arrest, aneuploidy, and ultimately, apoptosis or senescence.[2][4] Alisertib exhibits high selectivity for Aurora A over Aurora B kinase, with over 200-fold greater potency against Aurora A in cellular assays.[1][6]

Caption: Alisertib inhibits Aurora A Kinase, disrupting mitosis and leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Summary

In Vitro Efficacy of Alisertib

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| HCT-116 | Colorectal Carcinoma | 15 - 469 (range across multiple cell lines) | [6] |

| OCI-LY7 | Lymphoma | 15 - 469 (range across multiple cell lines) | [6] |

| OCI-LY19 | Lymphoma | 15 - 469 (range across multiple cell lines) | [6] |

| WSU-DLCL2 | Lymphoma | 15 - 469 (range across multiple cell lines) | [6] |

| GBM6 | Glioblastoma | 30 - 95 | [10] |

| GBM10 | Glioblastoma | 30 - 95 | [10] |

| GBM12 | Glioblastoma | 30 - 95 | [10] |

| GBM39 | Glioblastoma | 30 - 95 | [10] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [11] |

| Colorectal Cancer Cell Lines | Colorectal Cancer | 60 - >5000 | [7] |

In Vivo Dosage and Administration of Alisertib in Murine Xenograft Models

| Tumor Model | Dosing Regimen | Administration Route | Vehicle | Observed Effect | Reference |

| HCT-116 (Colon) | 3, 10, or 30 mg/kg, once daily for 21 days | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | Dose-dependent tumor growth inhibition (43.3%, 84.2%, and 94.7% respectively) | [6] |

| OCI-LY19 (Lymphoma) | 20 mg/kg, twice daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | Tumor regression (106% TGI) | [6] |

| OCI-LY19 (Lymphoma) | 30 mg/kg, once daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | Tumor regression (106% TGI) | [6] |

| GBM10, GBM6, GBM39 (Glioblastoma) | 30 mg/kg/day | Oral Gavage | Not specified | Statistically significant prolongation of survival | [10] |

| Colorectal Cancer PDX | 30 mg/kg, once daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate | Varied responses, with some models showing minor regression | [7] |

| Colorectal Cancer PDX (Combination) | 10 mg/kg, twice daily | Oral Gavage | 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate | Modest combination effect with irinotecan or cetuximab | [7] |

Experimental Protocols

In Vitro Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies described in preclinical studies of Alisertib.[6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Alisertib sodium

-

96-well plates

-

BrdU Cell Proliferation ELISA Kit (e.g., from Roche)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well, depending on the cell line's growth kinetics.

-

Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of Alisertib in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the Alisertib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72-96 hours.

-

Measure cellular proliferation using a BrdU incorporation assay according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of proliferation against the log concentration of Alisertib.

In Vivo Tumor Xenograft Efficacy Study

The following is a generalized protocol based on several in vivo studies with Alisertib.[6][7][10]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for implantation

-

Alisertib sodium

-

Vehicle solution (e.g., 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate)

-

Oral gavage needles

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups (n=10 per group).

-

Prepare the Alisertib formulation in the appropriate vehicle.

-

Administer Alisertib or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., once or twice daily).[6]

-

Monitor animal body weight and overall health twice weekly as an indicator of toxicity.

-

Measure tumor volume using calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²) x 0.52.[7]

-

Continue treatment for a predetermined period (e.g., 21 consecutive days).[6]

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Caption: A typical workflow for an in vivo preclinical study of Alisertib.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods described for Alisertib-treated cells.[6][7]

Materials:

-

Cancer cell lines

-

6-well plates

-

Alisertib sodium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Plate 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 18-24 hours.[6]

-

Treat the cells with varying concentrations of Alisertib (e.g., 0.050, 0.250, and 1.000 µmol/L) or vehicle control for 24 to 48 hours.[6]

-

Harvest the cells by trypsinization, then wash once with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 1 hour.[6]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Conclusion

Alisertib sodium is a potent and selective Aurora A kinase inhibitor with significant preclinical activity across a range of cancer models. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of Alisertib. Careful consideration of the appropriate cell line or animal model, as well as the dosing regimen, is crucial for obtaining meaningful and reproducible results.

References

- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Application Note: Flow Cytometry Analysis of Cellular Response to Alisertib (MLN8237) Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alisertib (MLN8237) is a selective, orally bioavailable small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1][2] Aurora A plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Aberrant expression of AURKA is common in many human cancers and is linked to genomic instability and tumorigenesis.[5][6] Alisertib's inhibition of AURKA leads to mitotic defects, including failed centrosome separation, defective spindle assembly, and improper chromosome alignment, ultimately resulting in cell cycle arrest, aneuploidy, and apoptosis.[1][7]

Flow cytometry is a powerful technique for dissecting the cellular effects of therapeutic agents like Alisertib. It allows for the high-throughput, quantitative analysis of individual cells within a population, providing critical data on cell cycle distribution and the induction of apoptosis. This application note provides detailed protocols for these analyses and showcases representative data.

Mechanism of Action of Alisertib

Aurora A kinase is a serine/threonine kinase that is activated in the G2 phase of the cell cycle and localizes to centrosomes and spindle poles during mitosis.[3][8] It phosphorylates a multitude of substrates essential for the proper execution of mitosis. Alisertib is a highly selective ATP-competitive inhibitor of Aurora A.[2][7] By binding to the ATP-binding site of Aurora A, Alisertib prevents its activation via autophosphorylation at Threonine 288, disrupting downstream signaling cascades.[6][7] This inhibition leads to a cascade of mitotic errors, culminating in G2/M phase arrest and, frequently, programmed cell death (apoptosis).[1][5]

Application 1: Cell Cycle Analysis Using Propidium Iodide Staining

Principle

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle:

-

G0/G1 phase: Cells with a 2n DNA content.

-

S phase: Cells with DNA content between 2n and 4n (actively synthesizing DNA).

-

G2/M phase: Cells with a 4n DNA content (having completed DNA replication).

-

Sub-G1 phase: Cells with less than 2n DNA content, often indicative of apoptotic cells with fragmented DNA.

-

>4n: Polyploid cells, a common outcome of mitotic slippage after treatment with antimitotic agents like Alisertib.[7]

Experimental Workflow: Cell Cycle Analysis

Protocol: Cell Cycle Analysis

This protocol is adapted for a typical cancer cell line, such as HCT-116.[10][11]

Materials:

-

Cell culture medium (e.g., McCoy's 5A) with 10% FBS

-

Alisertib Sodium

-

Phosphate-Buffered Saline (PBS), cold

-

70% Ethanol, cold

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[12]

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 2 x 10^5 cells/well).[11] Incubate for 18-24 hours.

-

Drug Treatment: Treat cells with varying concentrations of Alisertib (e.g., 0, 50, 250, 1000 nM) for the desired time period (e.g., 24 or 48 hours).[11] Include a vehicle-only (DMSO) control.

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash once with PBS, and detach cells using trypsin.

-

Collect all cells (including any floating cells from the medium) into a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Fixation: Resuspend the pellet in the residual PBS by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[2]

-

Storage: Incubate cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[12][13]

-

Incubation: Incubate at room temperature for 20-30 minutes in the dark.[12]

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).

Data Presentation: Cell Cycle Distribution

The following table shows representative data for a cancer cell line treated with Alisertib for 48 hours.

| Treatment Group | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase | % >4n (Polyploidy) |

| Vehicle Control | 2.1 ± 0.4 | 55.3 ± 2.1 | 25.1 ± 1.5 | 17.5 ± 1.8 | 0.0 ± 0.0 |

| Alisertib (50 nM) | 5.8 ± 0.9 | 15.2 ± 1.3 | 10.5 ± 1.1 | 65.3 ± 3.2 | 3.2 ± 0.5 |

| Alisertib (250 nM) | 12.4 ± 1.5 | 8.9 ± 0.9 | 5.2 ± 0.6 | 60.1 ± 4.1 | 13.4 ± 2.0 |

Data are presented as Mean ± SD and are hypothetical, based on published findings showing a potent G2/M arrest and induction of polyploidy following Alisertib treatment.[1][10][14]

Application 2: Apoptosis Analysis Using Annexin V and PI Staining

Principle

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent dye that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]

The four resulting populations are:

-

Annexin V- / PI- : Viable cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).

Experimental Workflow: Apoptosis Analysis

Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Alisertib as described in the cell cycle protocol.[14]

-

Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS. Centrifuge and carefully discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

-

Analysis: Analyze the samples by flow cytometry within one hour. Use a dot plot to visualize Annexin V-FITC fluorescence (e.g., FL1) versus PI fluorescence (e.g., FL2).

Data Presentation: Apoptosis Induction

The following table shows representative data for a cancer cell line treated with Alisertib for 48 hours.

| Treatment Group | % Viable (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic/Necrotic (AnV+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control | 94.5 ± 1.8 | 3.1 ± 0.6 | 2.4 ± 0.5 | 5.5 ± 1.1 |

| Alisertib (50 nM) | 75.2 ± 3.5 | 15.8 ± 2.1 | 9.0 ± 1.4 | 24.8 ± 3.5 |

| Alisertib (250 nM) | 48.9 ± 4.1 | 28.3 ± 3.3 | 22.8 ± 2.9 | 51.1 ± 6.2 |

Data are presented as Mean ± SD and are hypothetical, based on published findings showing Alisertib induces apoptosis in a dose-dependent manner.[5][18][19] Total apoptotic cells are the sum of early and late apoptotic populations.

References

- 1. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]

- 5. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. mdpi.com [mdpi.com]

- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Evaluating Alisertib Sodium in Combination with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is an investigational, orally available, selective inhibitor of Aurora A kinase (AAK), a key regulator of mitosis.[1] Inhibition of AAK disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately, inhibition of cell proliferation.[1] Preclinical and clinical studies have shown that Alisertib possesses antitumor activity as a single agent and in combination with various chemotherapeutic agents across a spectrum of cancers.[2][3][4][5][6][7] These application notes provide detailed protocols for evaluating the synergistic or additive effects of Alisertib in combination with other chemotherapy agents in both in vitro and in vivo settings.

Mechanism of Action: Alisertib and Aurora A Kinase Signaling

Aurora A kinase is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically during mitosis.[8] Its activation and function are tightly regulated. Alisertib selectively inhibits Aurora A, leading to a cascade of events that disrupt mitotic progression and induce cell death.

Preclinical Evaluation Strategy

A systematic approach is crucial for evaluating the potential of Alisertib in combination therapies. The following workflow outlines the key experimental stages.

Quantitative Data Summary

The following tables summarize key quantitative data for Alisertib and commonly used chemotherapy agents to inform experimental design.

Table 1: In Vitro IC50 Values of Alisertib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Alisertib IC50 (nM) |

| HCT-116 | Colon Cancer | 15 - 469 |

| MM1.S | Multiple Myeloma | 3 - 1710 |

| OPM1 | Multiple Myeloma | 3 - 1710 |

| TIB-48 | T-cell Lymphoma | 80 - 100 |

| CRL-2396 | T-cell Lymphoma | 80 - 100 |

| Various | Solid Tumors | 15 - 469 |

| Various | Lymphoma | Generally more sensitive than solid tumors |

Data compiled from multiple sources.[3][9][10]

Table 2: In Vitro Concentration Ranges for Chemotherapy Agents in Combination Studies

| Chemotherapy Agent | Cancer Type Application | Typical In Vitro Concentration Range |

| Docetaxel | Prostate, Breast, Lung Cancer | 0.5 - 40 nM |

| SN-38 (active metabolite of Irinotecan) | Colon, Pancreatic Cancer | 0.001 - 0.06 µg/mL |

| Paclitaxel | Breast, Ovarian Cancer | Varies, often used in nM range |

Note: Optimal concentrations should be determined empirically for each cell line.[11][12]

Table 3: Example In Vivo Dosing Regimens for Alisertib in Mouse Models

| Combination Agent | Mouse Model | Alisertib Sodium Dose & Schedule | Combination Agent Dose & Schedule |

| Paclitaxel | Advanced Breast/Ovarian Cancer Xenograft | 30 mg/kg, twice daily, days 1-3 of a 21-day cycle | 60 mg/m², once weekly |

| TAK-228 | Triple-Negative Breast Cancer PDX | 30 mg/kg, daily | 0.5 mg/kg, daily |

| Vincristine | T-cell Acute Lymphoblastic Leukemia Xenograft | 20 mg/kg/day, 5 days/week for 5 weeks | 0.1 mg/kg/dose, once weekly |

| Single Agent | Colon Cancer Xenograft (HCT-116) | 3, 10, 30 mg/kg, once daily for 21 days | N/A |

PDX: Patient-Derived Xenograft. Dosing and schedules may vary based on the specific model and study design.[4][6][13][14]

Experimental Protocols

In Vitro Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Alisertib and a combination agent on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Alisertib Sodium (stock solution in DMSO)

-

Chemotherapy agent of interest (stock solution in appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Alisertib and the combination agent in culture medium.

-

Treat the cells with Alisertib alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis (early and late) and necrosis in cells treated with Alisertib and a combination agent.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with Alisertib, the combination agent, or the combination for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

3. Synergy Analysis

To determine if the combination of Alisertib and another chemotherapy agent is synergistic, additive, or antagonistic, the following methods are recommended.

-

Chou-Talalay Method (Combination Index - CI):

-

This method is based on the median-effect equation and provides a quantitative measure of drug interaction.

-

A Combination Index (CI) is calculated:

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (fraction affected vs. CI).

-

-

Bliss Independence Model:

-

This model assumes that the two drugs act independently.

-

The expected effect of the combination (Eexp) is calculated based on the individual effects of each drug (EA and EB): Eexp = EA + EB – (EA * EB).

-

If the observed effect of the combination (Eobs) is greater than Eexp, the interaction is considered synergistic.

-

In Vivo Methodology

1. Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the efficacy of Alisertib in combination with another chemotherapy agent in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest or patient-derived tumor fragments

-

Matrigel (optional)

-

Alisertib Sodium formulated for oral gavage

-

Chemotherapy agent formulated for appropriate administration (e.g., intraperitoneal, intravenous)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant cancer cells (e.g., 1-10 x 10^6 cells in PBS or with Matrigel) or tumor fragments into the flank of the mice.

-

Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: Alisertib alone

-

Group 3: Chemotherapy agent alone

-

Group 4: Alisertib + Chemotherapy agent

-

-

Administer the treatments according to a predetermined dosing schedule (see Table 3 for examples).

-

Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the data by comparing tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

-

Signaling Pathway Interactions

Alisertib's inhibition of Aurora A kinase can have downstream effects on several key signaling pathways implicated in cancer cell survival and proliferation. Understanding these interactions is crucial for identifying rational combination strategies.

Alisertib's Impact on the PI3K/Akt/mTOR and p53 Pathways

Inhibition of Aurora A by Alisertib has been shown to affect the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[15][16][17][18] Additionally, Alisertib can induce the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[2][18][19] Co-targeting these pathways with other agents may enhance the anti-tumor efficacy of Alisertib.

These protocols and application notes provide a comprehensive framework for the preclinical evaluation of Alisertib in combination with other chemotherapy agents. Rigorous experimental design and data analysis are essential for accurately assessing the potential of these combination therapies for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I dose escalation, dose expansion and pharmacokinetic trial of gemcitabine and alisertib in advanced solid tumors and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combination Modality Using Quercetin to Enhance the Efficacy of Docetaxel in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tumor Xenograft Studies [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pro-apoptotic and pro-autophagic effects of the Aurora kinase A inhibitor alisertib (MLN8237) on human osteosarcoma U-2 OS and MG-63 cells through the activation of mitochondria-mediated pathway and inhibition of p38 MAPK/PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combining selinexor with alisertib to target the p53 pathway in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Aurora A Kinase Inhibition by Alisertib Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. Alisertib (MLN8237), a selective and potent small-molecule inhibitor of Aurora A kinase, has emerged as a promising therapeutic agent.[1] Alisertib competitively binds to the ATP-binding pocket of Aurora A, preventing its autophosphorylation at Threonine 288 (Thr288) and subsequent activation.[2] This inhibition leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]

Western blot analysis is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like Alisertib. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of Aurora A and its downstream targets. These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the inhibitory effects of Alisertib on Aurora A kinase.

Mechanism of Action of Alisertib

Alisertib is a selective inhibitor of Aurora A kinase, demonstrating significantly greater potency for Aurora A over the structurally related Aurora B kinase.[1] The primary mechanism of Alisertib's anti-tumor activity is the disruption of normal mitotic processes. Inhibition of Aurora A kinase activity by Alisertib leads to a cascade of cellular events including:

-

Inhibition of Aurora A Autophosphorylation: Alisertib directly prevents the autophosphorylation of Aurora A at Thr288, a critical step for its activation.[3]

-

Mitotic Arrest: Cells treated with Alisertib exhibit a prolonged G2/M phase, indicative of mitotic arrest.[4]

-